Bis(trifluoromethyl)disulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

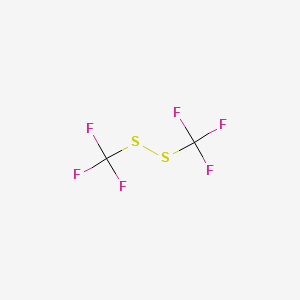

Structure

3D Structure

Properties

IUPAC Name |

trifluoro-(trifluoromethyldisulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F6S2/c3-1(4,5)9-10-2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMFFOXAQVRUAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)SSC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073172 | |

| Record name | Bis(trifluoromethyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-64-5 | |

| Record name | Bis(trifluoromethyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(trifluoromethyl)disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(trifluoromethyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Pivotal Reagent in Modern Chemistry

An In-depth Technical Guide to Bis(trifluoromethyl)disulfide

This compound, systematically named trifluoro-(trifluoromethyldisulfanyl)methane and commonly abbreviated as TFD or (CF₃S)₂, is a fluorinated organosulfur compound with the chemical formula C₂F₆S₂.[1][2] Historically, it was investigated for industrial applications, including as an agricultural fumigant and as an intermediate in the synthesis of triflic acid.[1][3][4] However, its high volatility and extreme toxicity presented significant handling challenges.[1]

The contemporary significance of this compound lies in its role as a premier reagent for introducing the trifluoromethylthio (-SCF₃) group into organic molecules—a process known as trifluoromethylthiolation. The -SCF₃ moiety is of immense interest to researchers in drug discovery and materials science due to its unique combination of properties. It possesses strong electron-withdrawing capabilities and high lipophilicity, as quantified by a Hansch lipophilicity parameter (π) of 1.44.[5] These characteristics can dramatically improve a molecule's cell membrane permeability, enhance its chemical and metabolic stability, and ultimately increase the potency and bioavailability of drug candidates.[5][6][7] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, handling protocols, and applications of this compound for professionals in the chemical sciences.

Core Physical and Spectroscopic Properties

This compound is a volatile, colorless liquid under standard conditions.[1][8] Its high volatility, underscored by a low boiling point, is a critical factor in its handling and storage requirements.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂F₆S₂ | [1][8][9] |

| Molar Mass | 202.14 g/mol | [1][2][10] |

| Appearance | Colorless Liquid | [1][8] |

| Boiling Point | 34-35 °C (at 760 mmHg) | [1][8][9][11] |

| Density | ~1.653 g/cm³ | [8][12][13] |

| CAS Number | 372-64-5 | [1][2][9] |

| IUPAC Name | trifluoro-(trifluoromethyldisulfanyl)methane | [2] |

Molecular Structure and Spectroscopic Data

Gas electron diffraction studies have provided precise measurements of the molecule's geometry. The structure is characterized by a C-S-S-C dihedral angle of approximately 104.4°.[14] The S-S bond length is 2.030 Å, the C-S bond is 1.835 Å, and the C-F bond is 1.333 Å.[14] The CF₃ groups are in a staggered conformation.[14]

Spectroscopic analysis is essential for its characterization. The mass spectrum under electron ionization shows a molecular ion peak corresponding to its molar mass.[15] ¹⁹F NMR spectroscopy is also a key analytical tool for monitoring reactions involving this reagent.[2]

Synthesis, Handling, and Safety

The extreme toxicity of this compound necessitates meticulous handling protocols and has driven the development of safer synthesis and utilization methods.

Classical Synthesis Routes

Traditional methods for preparing this compound involve the reaction of reagents like perchloromethyl mercaptan or thiophosgene with sodium fluoride.[1] These routes are effective but utilize hazardous starting materials, further complicating the safety profile of the overall process.

Modern Approach: Ex-Situ Generation for Enhanced Safety

Given the compound's volatility and toxicity, modern protocols have shifted towards ex-situ generation, where the reagent is produced in a separate, connected vessel immediately prior to its use.[5][6] This "generate-and-use" strategy minimizes direct handling and storage of the toxic disulfide.

A widely adopted method involves a two-chamber reactor system. In the first chamber, the commercially available and stable Langlois reagent (sodium trifluoromethanesulfinate) is treated with an activator system, such as triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS), to generate gaseous this compound.[6] This gas is then swept by an inert carrier gas into the second chamber containing the substrate for the trifluoromethylthiolation reaction. This approach decouples the hazardous reagent generation from the primary reaction, enhancing operational safety and control.[6]

Caption: Ex-situ generation workflow in a two-chamber reactor.

Critical Safety and Handling Protocols

This compound is classified as an extremely toxic gas and a powerful pulmonary agent that can cause severe, life-threatening pulmonary edema upon inhalation.[1][3] All manipulations must be conducted with extreme caution.

-

Engineering Controls : Work must be performed exclusively within a certified chemical fume hood with a high air exchange rate to prevent vapor accumulation.[12][16]

-

Personal Protective Equipment (PPE) : A full-face respirator is recommended if exposure limits are at risk of being exceeded.[12] Wear fire-resistant and impervious clothing, along with appropriate chemical-resistant gloves (inspected before each use).[12] Tightly fitting safety goggles are mandatory.[12]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, separate from incompatible materials.[12] Cylinders should be securely chained.[16]

-

Incompatible Materials : Mixtures with chlorine mono- or tri-fluorides are explosive.[8] Avoid strong oxidizing agents.[17]

-

Spill Response : Evacuate the area immediately. Wear a self-contained breathing apparatus for spill cleanup.[8] Adsorbed material should be disposed of promptly according to regulations.[12]

Fundamental Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its disulfide bridge, which can be cleaved to generate electrophilic, nucleophilic, or radical trifluoromethylthiolating species.

Caption: Three primary modes of reactivity for CF₃SSCF₃.

Electrophilic Trifluoromethylthiolation

In the presence of a Lewis acid or under certain catalytic conditions, this compound can act as a source of an electrophilic "CF₃S⁺" equivalent. This is particularly useful for the trifluoromethylthiolation of electron-rich substrates like indoles. For instance, the reaction with N-benzylindole can be promoted by catalytic iodine.[6]

Nucleophilic Trifluoromethylthiolation

The S-S bond can be reductively cleaved to generate the trifluoromethanethiolate anion (CF₃S⁻), a potent nucleophile. A common method involves reacting this compound with tetrakis(dimethylamino)ethylene (TDAE) to form a stable trifluoromethanethiolate salt.[6] This salt can then be used in standard nucleophilic substitution reactions, for example, with alkyl halides like 4-bromobenzyl bromide to yield the corresponding trifluoromethyl thioether.[6]

Radical Trifluoromethylthiolation

Homolytic cleavage of the S-S bond, often initiated by heat, light, or a radical initiator, produces the trifluoromethylthio radical (CF₃S•).[18] This radical can participate in various addition and substitution reactions. A notable application is the radical trifluoromethylthiolation of alkanes, such as cyclooctane, which can be achieved using silver carbonate (Ag₂CO₃) and potassium persulfate (K₂S₂O₈) as oxidants to facilitate the radical process.[6]

Transition Metal-Catalyzed Cross-Coupling

A significant breakthrough for drug development professionals is the use of this compound in metal-catalyzed cross-coupling reactions. Copper-catalyzed reactions, in particular, have proven highly effective for forming C(sp²)-S-CF₃ bonds. Aryl boronic acids can be coupled with ex-situ generated this compound in the presence of a copper catalyst, such as copper(II) acetate, to produce a wide range of aryl trifluoromethyl sulfides in good to excellent yields.[6] This method is compatible with various functional groups and has been applied to the synthesis of pharmaceutically relevant molecules.[6]

Toxicological Profile: A Critical Consideration

The primary hazard associated with this compound is its acute toxicity upon inhalation.[1]

-

Mechanism of Toxicity : It is a potent pulmonary agent that causes severe damage to lung tissue, leading to the development of pulmonary edema (fluid accumulation in the lungs) and significant inflammation.[1][3]

-

Exposure Studies : Animal studies have confirmed its profound pulmonary toxicity. Research on rats demonstrated that even a brief 10-minute whole-body exposure can be fatal.[3] Furthermore, physical exertion following exposure was shown to significantly potentiate the toxic effects, increasing the severity of pulmonary edema and the mortality rate.[3]

-

Systemic Exposure : While the lungs are the primary target, there is evidence that the compound can penetrate lung tissue and enter the bloodstream. In vitro studies suggest it binds irreversibly to blood components, which may explain why unbound compound is not detected in the blood of exposed animals.[19]

Detailed Experimental Protocol: Copper-Catalyzed Trifluoromethylthiolation

This protocol describes the ex-situ generation of this compound and its subsequent use in a copper-catalyzed cross-coupling reaction with an aryl boronic acid, adapted from methodologies reported in the literature.[6]

Objective : To synthesize 4-(trifluoromethylthio)biphenyl from 4-biphenylboronic acid.

Materials :

-

Chamber A (Gas Generation) :

-

Langlois Reagent (CF₃SO₂Na)

-

Triphenylphosphine (PPh₃)

-

N-Bromosuccinimide (NBS)

-

Anhydrous Acetonitrile (MeCN)

-

-

Chamber B (Reaction) :

-

4-Biphenylboronic acid

-

Copper(II) Acetate (Cu(OAc)₂)

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

-

Equipment :

-

Two-chamber glass reactor

-

Magnetic stirrers and stir bars

-

Inert gas supply (Nitrogen or Argon) with flow controller

-

Heating mantles or oil baths

-

Step-by-Step Procedure :

-

Reactor Setup : Assemble a dry two-chamber reactor under an inert atmosphere. Chamber A is the gas-generation flask, and Chamber B is the reaction flask. Connect the two chambers with a gas-transfer tube.

-

Chamber B Preparation : To Chamber B, add 4-biphenylboronic acid (e.g., 0.5 mmol), Cu(OAc)₂ (e.g., 0.05 mmol, 10 mol%), and K₂CO₃ (e.g., 1.0 mmol, 2.0 equiv). Evacuate and backfill the flask with inert gas three times. Add anhydrous DMSO (e.g., 2.0 mL) via syringe.

-

Chamber A Preparation : In a separate flask under an inert atmosphere, add Langlois Reagent (e.g., 1.0 mmol, 2.0 equiv) and PPh₃ (e.g., 1.0 mmol, 2.0 equiv). Add anhydrous MeCN (e.g., 3.0 mL). Cool the mixture to 0 °C in an ice bath.

-

Initiation of Gas Generation : Slowly add a solution of NBS (e.g., 1.0 mmol, 2.0 equiv) in anhydrous MeCN to Chamber A at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 40 °C.

-

Gas Transfer and Reaction : Begin a slow, steady flow of inert gas through Chamber A to carry the generated CF₃SSCF₃ gas into the stirred mixture in Chamber B. Simultaneously, heat the reaction mixture in Chamber B to 100 °C.

-

Reaction Monitoring : Continue the gas transfer and reaction for the prescribed time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots from Chamber B and analyzing by TLC or LC-MS.

-

Workup and Purification : After the reaction is complete, cool the mixture in Chamber B to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Isolation : Purify the crude product by silica gel column chromatography to isolate the pure 4-(trifluoromethylthio)biphenyl.

Causality and Rationale :

-

The ex-situ setup is chosen to avoid handling the toxic and volatile CF₃SSCF₃ directly.[6]

-

Copper(II) acetate is an effective catalyst for activating the disulfide and facilitating the cross-coupling with the boronic acid.[6]

-

Anhydrous solvents are critical as moisture can interfere with both the gas generation and the cross-coupling reaction.

-

The use of a base (K₂CO₃) is standard in boronic acid cross-coupling reactions to facilitate the transmetalation step.

Conclusion

This compound has evolved from a hazardous industrial chemical into an indispensable tool for synthetic chemists. Its ability to serve as a versatile source for electrophilic, nucleophilic, and radical trifluoromethylthiolation reactions makes it highly valuable. While its extreme toxicity demands rigorous safety protocols, the development of safer ex-situ generation methods has significantly broadened its accessibility and applicability. For researchers in drug development and materials science, mastering the chemistry of this compound opens a direct pathway to novel molecular architectures with enhanced stability, lipophilicity, and biological activity, ensuring its continued importance in the landscape of modern chemical synthesis.

References

-

Gudmundsson, K. G., & Skrydstrup, T. (2023). Ex‐Situ Generation of this compound and Applications to Trifluoromethylthiolation Reactions. European Journal of Organic Chemistry, 26(44), e202300843. [Link]

-

Wikipedia. (n.d.). Bis(trifluoromethyl) disulfide. Retrieved from [Link]

-

ChemSynthesis. (n.d.). bis(trifluoromethyl) disulfide. Retrieved from [Link]

-

Nold, J. B., et al. (1991). The effects of exercise following exposure to bis(trifluoromethyl) disulfide. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67795, Bis(trifluoromethyl) disulfide. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:372-64-5. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Disulfide, bis(trifluoromethyl) (CAS 372-64-5). Retrieved from [Link]

-

Wikiwand. (n.d.). Bis(trifluoromethyl) disulfide. Retrieved from [Link]

-

Harris, J. F. (1962). Radical Trifluoromethylthiolation of Alkenes. As cited in a dissertation on Refubium, Freie Universität Berlin. Retrieved from [Link]

-

NIST. (n.d.). Disulfide, bis(trifluoromethyl). NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Disulfide, bis(trifluoromethyl) - Substance Details. Retrieved from [Link]

-

Mykhailiuk, P. K. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

-

Lookchem. (n.d.). Cas 372-64-5,this compound. Retrieved from [Link]

-

NIST. (n.d.). Disulfide, bis(trifluoromethyl). NIST Chemistry WebBook. Retrieved from [Link]

-

Shibata, N., et al. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosgene. Retrieved from [Link]

-

Shih, M.L., & Smith, J.R. (1989). Analytical Method Development and In Vivo and In Vitro Exposure Studies of Bis-(Trifluoromethyl) Disulfide. DTIC. Retrieved from [Link]

-

Sheppard, W. A. (1962). Phenylsulfur Trifluoride. Organic Syntheses. Retrieved from [Link]

-

Oberhammer, H., et al. (1976). Molecular structure of bis(trifluoromethyl)disulphide by gas electron diffraction. Journal of the Chemical Society, Faraday Transactions 2. Retrieved from [Link]

-

de la Cruz, J. N., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

-

Jabeen, F., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Retrieved from [Link]

-

Lee, H., et al. (2025). Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. PubMed. Retrieved from [Link]

Sources

- 1. Bis(trifluoromethyl) disulfide - Wikipedia [en.wikipedia.org]

- 2. Bis(trifluoromethyl) disulfide | C2F6S2 | CID 67795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The effects of exercise following exposure to bis(trifluoromethyl) disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bis(trifluoromethyl) disulfide - Wikiwand [wikiwand.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. jelsciences.com [jelsciences.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 11. lookchem.com [lookchem.com]

- 12. echemi.com [echemi.com]

- 13. This compound | CAS#:372-64-5 | Chemsrc [chemsrc.com]

- 14. Molecular structure of bis(trifluoromethyl)disulphide by gas electron diffraction - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Disulfide, bis(trifluoromethyl) [webbook.nist.gov]

- 16. synquestlabs.com [synquestlabs.com]

- 17. fishersci.com [fishersci.com]

- 18. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 19. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to Bis(trifluoromethyl)disulfide (CAS 372-64-5): A Keystone Reagent for Modern Drug Discovery

This guide provides an in-depth exploration of Bis(trifluoromethyl)disulfide (CF₃SSCF₃), a pivotal reagent in contemporary chemical synthesis. We will move beyond a surface-level overview to dissect its core chemical principles, strategic applications, and the critical safety protocols required for its effective use. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage the unique properties of the trifluoromethylthio (-SCF₃) group in molecular design.

The Strategic Importance of the Trifluoromethylthio (-SCF₃) Moiety

The trifluoromethylthio (-SCF₃) group has become a highly sought-after functional group in the design of pharmaceuticals and agrochemicals.[1][2] Its value stems from a unique combination of physicochemical properties that can profoundly enhance the performance of a parent molecule.[1][3]

-

High Lipophilicity: The -SCF₃ group is strongly lipophilic, with a Hansch parameter (π) of 1.44.[1] This property can significantly improve a molecule's ability to permeate biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[1][4]

-

Metabolic Stability: The robust carbon-fluorine bonds and the oxidized state of the sulfur atom render the -SCF₃ group highly resistant to metabolic degradation. This can prolong the half-life of a drug candidate, leading to an improved pharmacokinetic profile.[1]

-

Strong Electron-Withdrawing Nature: As a potent electron-withdrawing group, the -SCF₃ moiety can modulate the pKa of nearby functional groups and alter the electronic properties of aromatic systems. This allows for the fine-tuning of a molecule's binding affinity and reactivity.[1][2]

The strategic introduction of this group can transform a lead compound by enhancing its potency, selectivity, and overall drug-like properties.[1][4][5] Consequently, the development of reliable reagents and methods for trifluoromethylthiolation is a central focus of modern organic synthesis.[1]

Caption: Influence of -SCF₃ group properties on drug design parameters.

Physicochemical and Spectroscopic Profile

This compound is a volatile, colorless liquid.[6][7] Its unique structure and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 372-64-5 | [1][6] |

| Molecular Formula | C₂F₆S₂ | [6][7][8] |

| Molecular Weight | 202.14 g/mol | [1][6][9] |

| Boiling Point | 34-35 °C | [6][10][11][12] |

| Density | ~1.51 - 1.653 g/mL | [7][10][11] |

| Appearance | Colorless Liquid | [7] |

| Vapor Pressure | 537.9 mmHg at 25°C (Predicted) | [7] |

Spectroscopic analysis is essential for its characterization. The NIST WebBook provides its mass spectrum (electron ionization), which is a key resource for its identification in reaction mixtures.[13] The molecular structure has been determined by gas electron diffraction, revealing key bond lengths and angles, including a C-S-S-C dihedral angle of approximately 104.4°.[14]

Synthesis and Generation: A Paradigm Shift Towards Safety

The synthesis of this compound has evolved significantly, driven by the need to mitigate the risks associated with its high toxicity and volatility.

Classical Synthetic Routes

Historically, this compound was prepared using hazardous starting materials. Common methods involved the reaction of perchloromethyl mercaptan or thiophosgene with sodium fluoride.[1][6] While effective, these routes require the handling of extremely toxic precursors like thiophosgene, which is a significant operational hazard.[6][15]

Modern Approach: Ex-Situ Generation for Enhanced Safety

The toxicity of this compound necessitates stringent handling protocols.[2][6] A major advancement in its use is the development of ex-situ generation methods, which produce the reagent on demand in a separate vessel immediately before it is consumed in the main reaction.[1][3] This approach minimizes operator exposure and avoids the need to store the volatile, toxic liquid.

A widely adopted protocol involves a two-chamber reactor system.[3] In one chamber, the commercially available and stable Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is treated with an activator system, such as triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS), to generate this compound gas. This gas is then swept by an inert carrier into the second chamber containing the substrate, where the trifluoromethylthiolation reaction occurs.[3]

Caption: Workflow for the safe, ex-situ generation of CF₃SSCF₃.

Reactivity and Mechanistic Pathways

The utility of this compound lies in the reactivity of its disulfide bridge. The cleavage of this bond is the key step in all its applications, proceeding through several distinct mechanistic pathways depending on the reaction conditions.[1]

-

Radical Pathway: In the presence of a radical initiator (e.g., K₂S₂O₈) or upon photolysis, the S-S bond can undergo homolytic cleavage to generate the trifluoromethylthio radical (CF₃S•).[1][3] This highly reactive species can then participate in radical C-H functionalization or addition reactions.

-

Electrophilic Pathway: Under metal catalysis (e.g., copper or silver) or in the presence of an oxidant (e.g., I₂), the disulfide can act as an electrophilic source of "-SCF₃".[1][3] This is the basis for the trifluoromethylthiolation of nucleophiles like indoles, enamines, and aryl boronic acids.[1][3]

-

Nucleophilic Pathway: While less common for the disulfide itself, it serves as the precursor to generating nucleophilic trifluoromethylthiolating agents. For example, reaction with reducing agents like tetrakis(dimethylamino)ethylene (TDAE) can generate a salt that acts as a potent "CF₃S⁻" equivalent.[3]

The versatility to engage in these different pathways makes it a powerful tool for introducing the -SCF₃ group into a vast array of organic scaffolds.[1][2][3]

Experimental Protocols

The following protocols are representative of modern synthetic applications and are adapted from validated literature procedures.[3] All operations involving this compound must be conducted in a certified, high-performance fume hood.

Protocol: Ex-Situ Generation of this compound

This protocol describes the generation of the reagent in a two-chamber system for immediate use.

Materials:

-

Langlois Reagent (CF₃SO₂Na)

-

Triphenylphosphine (PPh₃)

-

N-Bromosuccinimide (NBS)

-

Anhydrous Acetonitrile (MeCN)

-

Two-chamber reactor with a gas inlet/outlet and heating mantles

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Chamber A (Gas Generation): a. Under an inert atmosphere, add Langlois Reagent (1.0 equiv), PPh₃ (1.5 equiv), and NBS (1.5 equiv) to the gas generation chamber. b. Add anhydrous MeCN to the chamber. c. Seal the chamber and connect it to the reaction chamber (Chamber B) via tubing.

-

Chamber B (Reaction): a. Prepare Chamber B with the desired substrate and reaction components as described in the subsequent protocol.

-

Generation and Transfer: a. Begin a slow, steady flow of inert gas through Chamber A and into Chamber B. b. Gently heat Chamber A to 40 °C to initiate the formation of CF₃SSCF₃ gas. c. The generated gas is carried by the inert stream directly into the reaction mixture in Chamber B. d. Maintain the gas flow and temperature for the duration required by the subsequent reaction.

Protocol: Copper-Catalyzed Trifluoromethylthiolation of an Aryl Boronic Acid

This protocol demonstrates a common cross-coupling application using the ex-situ generated reagent.

Materials:

-

Aryl Boronic Acid (e.g., 4-methoxyphenylboronic acid, 0.5 equiv based on Langlois Reagent)

-

Copper(II) Acetate (Cu(OAc)₂, 25 mol%)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Two-chamber reactor setup from Protocol 5.1

Procedure:

-

Setup: a. To Chamber B of the two-chamber reactor, add the aryl boronic acid, Cu(OAc)₂, and K₂CO₃. b. Add anhydrous DMSO as the solvent. c. Seal the chamber and begin stirring the mixture.

-

Reaction: a. Heat Chamber B to 100 °C. b. Initiate the ex-situ generation of CF₃SSCF₃ as described in Protocol 5.1, bubbling the resulting gas through the reaction mixture in Chamber B. c. Continue the reaction for 24-48 hours, monitoring for completion by TLC or LC-MS.

-

Workup and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Dilute the mixture with water and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. d. Purify the crude product by column chromatography on silica gel to yield the desired aryl trifluoromethyl sulfide.

Safety and Handling: A Non-Negotiable Priority

This compound is extremely toxic and poses a severe inhalation hazard.[2][6][16] It is a potent pulmonary agent capable of causing severe lung damage and edema.[1][2][6]

Mandatory Safety Precautions:

-

Engineering Controls: All work must be performed within a high-efficiency chemical fume hood. Ensure adequate ventilation at all times.[17]

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: A full-face respirator with appropriate cartridges is required if exposure limits are at risk of being exceeded.[17]

-

Eye/Face Protection: Wear tightly fitting safety goggles with side shields.[17]

-

Skin Protection: Wear impervious, flame-resistant laboratory clothing and gloves (consult glove manufacturer for compatibility).[17]

-

-

Accidental Release: In case of a spill, evacuate the area. Prevent further leakage if safe to do so. Absorb the spill with inert material and collect for proper disposal.[17]

-

First Aid:

The adoption of ex-situ generation protocols is the most effective engineering control for minimizing the risks associated with this indispensable but hazardous reagent.[3]

Conclusion

This compound is more than a mere chemical intermediate; it is a strategic tool for molecular engineering. Its ability to efficiently deliver the -SCF₃ group has cemented its role in the development of next-generation pharmaceuticals and agrochemicals. While its toxicity demands the utmost respect and rigorous safety protocols, modern synthetic strategies, particularly ex-situ generation, have made its use safer and more accessible. For the drug development professional, mastering the application of this reagent opens a direct path to valuable chemical space, enabling the synthesis of novel entities with enhanced potency, stability, and pharmacokinetic properties.

References

-

(PDF) Ex‐Situ Generation of this compound and Applications to Trifluoromethylthiolation Reactions - ResearchGate. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Bis(trifluoromethyl) disulfide - Wikipedia. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

-

Bis(trifluoromethyl) disulfide | C2F6S2 | CID 67795 - PubChem. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

bis(trifluoromethyl) disulfide - 372-64-5, C2F6S2, density, melting point, boiling point, structural formula, synthesis. (n.d.). Molbase. Retrieved January 10, 2026, from [Link]

-

Disulfide, bis(trifluoromethyl) - NIST WebBook. (n.d.). NIST. Retrieved January 10, 2026, from [Link]

-

Molecular structure of bis(trifluoromethyl)disulphide by gas electron diffraction - Journal of the Chemical Society, Faraday Transactions 2 - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

-

This compound | 372-64-5 - LookChem. (n.d.). LookChem. Retrieved January 10, 2026, from [Link]

-

Phosgene - Wikipedia. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (n.d.). Journal of Biomedical Research & Environmental Sciences. Retrieved January 10, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 372-64-5 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. jelsciences.com [jelsciences.com]

- 6. Bis(trifluoromethyl) disulfide - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. Bis(trifluoromethyl) disulfide | C2F6S2 | CID 67795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 372-64-5 | Bis(trifluoromethyl) disulfide - Alachem Co., Ltd. [alachem.co.jp]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. lookchem.com [lookchem.com]

- 12. Bis(trifluoromethyl) disulfide | CAS:372-64-5 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 13. Disulfide, bis(trifluoromethyl) [webbook.nist.gov]

- 14. Molecular structure of bis(trifluoromethyl)disulphide by gas electron diffraction - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Phosgene - Wikipedia [en.wikipedia.org]

- 16. synquestlabs.com [synquestlabs.com]

- 17. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Synthesis of Bis(trifluoromethyl)disulfide from Thiophosgene

For Distribution To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: In-Depth Technical Protocol and Mechanistic Insights

Executive Summary

The trifluoromethylthio (CF3S) group is a cornerstone of modern medicinal and agricultural chemistry, prized for its ability to enhance lipophilicity, metabolic stability, and binding affinity of bioactive molecules. Bis(trifluoromethyl)disulfide (CF3SSCF3), a volatile and highly toxic liquid, serves as a fundamental, albeit challenging, reagent for introducing this pivotal functional group. This guide provides a detailed exploration of a historically significant and effective method for its synthesis: the reaction of thiophosgene (CSCl2) with an alkali metal fluoride. We will dissect the reaction's mechanistic underpinnings, provide a field-tested experimental protocol derived from foundational patents, and emphasize the critical safety systems required for handling these hazardous materials. The objective is to equip experienced researchers with the knowledge to safely and effectively produce this valuable chemical intermediate.

Introduction: The Strategic Importance of the CF3S Moiety

The incorporation of fluorine into organic molecules is a powerful strategy in drug design. While the trifluoromethyl (CF3) group is widely recognized, the trifluoromethylthio (CF3S) moiety offers a unique and often superior set of physicochemical properties. Its high lipophilicity (Hansch parameter π ≈ 1.44) and strong electron-withdrawing nature, coupled with its larger size compared to CF3, allow it to serve as a critical modulator of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

This compound, also known as TFD, is a primary source for this functional group.[1] It is a volatile liquid (boiling point ~35°C) that is extremely toxic upon inhalation, acting as a potent pulmonary agent.[1][2] This hazardous profile necessitates specialized handling protocols and has driven research into safer, alternative trifluoromethylthiolating agents.[3] However, understanding its foundational synthesis from inexpensive and accessible starting materials like thiophosgene remains a vital piece of knowledge for chemical researchers.

The Thiophosgene Route: A Practical and Mechanistic Overview

The synthesis of this compound from thiophosgene is a robust method first detailed in the mid-20th century.[4] The overall transformation involves a halogen exchange (Halex) reaction followed by subsequent chemical changes.

Core Reaction Components

-

Thiophosgene (CSCl2): The starting material is a red, highly toxic, and corrosive liquid with a boiling point of 73.5°C.[5][6] It is sensitive to moisture and air and serves as a potent electrophile due to the two C-Cl bonds.[6][7][8] Its handling demands the most stringent safety precautions.[5][9]

-

Fluorinating Agent: Anhydrous alkali metal fluorides, such as sodium fluoride (NaF) or potassium fluoride (KF), are the fluoride source.[4] The complete absence of water is critical to prevent the decomposition of thiophosgene and other intermediates.[4][8]

-

Solvent: A high-boiling, polar aprotic solvent is required to facilitate the reaction, which demands elevated temperatures. Cyclic tetramethylene sulfone (sulfolane) is an effective choice, as it can dissolve the metal fluoride to some extent and remain stable at temperatures exceeding 200°C.[4]

Proposed Reaction Pathway

While the precise mechanism is not fully elucidated, the reaction is believed to proceed through a series of intermediates.[4] The initial step is likely the nucleophilic substitution of chloride by fluoride on the thiophosgene molecule. The resulting intermediates are unstable and undergo further reactions, ultimately leading to the disulfide product. Depending on the specific reaction conditions, trifluoromethanesulfenyl chloride (CF3SCl) can also be formed as a significant product.[4]

Caption: Plausible reaction pathway for CF3SSCF3 synthesis.

Detailed Experimental Protocol

This protocol is adapted from the procedures outlined in U.S. Patent 2,884,453.[4] It must only be performed by trained personnel within a specialized chemical laboratory equipped for handling extremely hazardous materials.

Critical Safety Precautions

-

Personal Protective Equipment (PPE): A full-face respirator with appropriate cartridges for acid gases and organic vapors, a chemical-resistant apron, and heavy-duty butyl rubber gloves are mandatory. Standard nitrile gloves are not sufficient.

-

Ventilation: All operations must be conducted within a high-performance, certified chemical fume hood to prevent any possibility of inhalation exposure.

-

Inert Atmosphere: The reaction is sensitive to moisture.[4] All glassware must be oven-dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

-

Quenching: A quench solution (e.g., 10% sodium hydroxide or ammonia) should be readily available to neutralize any spills of the acidic and toxic thiophosgene.

-

Product Handling: The product, this compound, is a volatile liquid (b.p. 35°C) and an extreme inhalation toxin.[1] The collection and handling system must be completely enclosed.

Apparatus Setup

The experimental setup involves a multi-neck reaction flask equipped with a mechanical stirrer, a thermometer, a gas inlet for inert gas, and a reflux condenser. The outlet of the condenser is connected to a series of cold traps, with the final trap cooled in a dry ice/acetone bath (-78°C) to capture the volatile product.

Caption: Experimental workflow for synthesis and collection.

Step-by-Step Methodology

-

Reactor Charging: In the fume hood, charge the oven-dried, three-neck flask with 98 g of anhydrous sodium fluoride and 206 mL of anhydrous cyclic tetramethylene sulfone (sulfolane).[4]

-

Reagent Addition: Begin stirring and establish a slow, positive pressure of nitrogen. Slowly add 112 g of thiophosgene to the flask.[4]

-

Heating Profile: Heat the mixture with intermittent shaking or continuous stirring. Maintain a temperature of 89-122°C for approximately 3.25 hours.[4]

-

High-Temperature Push: Increase the temperature to 166-245°C and hold for 30 minutes to drive the reaction to completion.[4]

-

Product Collection: Throughout the heating process, the volatile products will distill out of the reaction flask, pass through the condenser, and collect in the cold trap.

-

Isolation and Purification: After the reaction is complete and the apparatus has cooled, the contents of the cold trap can be carefully transferred to a sealed container. The crude product often contains carbon disulfide.[4] This can be separated by chilling the mixture, which causes the formation of two distinct liquid layers; the upper layer is carbon disulfide.[4] Further purification can be achieved by low-temperature fractional distillation.

Data Summary and Characterization

The successful synthesis yields a volatile, clear liquid. Proper characterization is essential, though it must be conducted with extreme care due to the material's toxicity.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Hazards |

| Thiophosgene | CSCl2 | 114.98 | 73.5 | ~1.50 | Highly Toxic, Corrosive, Lachrymator[5][6] |

| This compound | C2F6S2 | 202.13 | 35 | ~1.51 | Extremely Toxic by Inhalation, Pulmonary Agent[1][2] |

Characterization of the final product should be performed using methods that require minimal sample handling. Mass spectrometry can confirm the molecular weight, as was done in the original patent work.[4] For modern labs, ¹⁹F NMR spectroscopy is an invaluable tool for confirming the presence of the CF3S- group and assessing purity.

Conclusion and Perspective

The synthesis of this compound from thiophosgene is a classic and effective method for producing a valuable, albeit hazardous, chemical intermediate. The protocol's success hinges on the use of anhydrous conditions, high temperatures, and, most importantly, an unwavering commitment to rigorous safety protocols. While this method remains relevant, the inherent dangers associated with both the starting material and the product have spurred the development of safer alternatives. For instance, modern methods for the ex-situ generation of CF3SSCF3 from less volatile precursors like the Langlois reagent (CF3SO2Na) represent a significant advance in safety and handling, allowing for its use in tandem reactions without isolation.[3] For researchers in drug development, understanding both the foundational synthesis and the modern, safer alternatives provides a complete and responsible toolkit for leveraging the power of the trifluoromethylthio group.

References

-

Wikipedia. Bis(trifluoromethyl) disulfide.[Link]

- Tullock, C. W. (1959).Reaction of metal fluorides with thiophosgene and perchloromethyl mercaptan. U.S.

-

Cheméo. bis(trifluoromethyl) disulfide.[Link]

-

PubChem. Thiophosgene.[Link]

-

Soboń, A. A., et al. (2020). Ex‐Situ Generation of this compound and Applications to Trifluoromethylthiolation Reactions. Chemistry – A European Journal. [Link]

-

Wikipedia. Phosgene.[Link]

-

S.B. Enterprise. Thiophosgene - React With Water To Develop Carbon Disulfide.[Link]

-

PubChem. Bis(trifluoromethyl) disulfide.[Link]

-

Cheméo. Chemical Properties of Disulfide, bis(trifluoromethyl) (CAS 372-64-5).[Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiophosgene.[Link]

-

S.B. Enterprise. Thiophosgene: - An overview.[Link]

Sources

- 1. Bis(trifluoromethyl) disulfide - Wikipedia [en.wikipedia.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. US2884453A - Reaction of metal fluorides with thiophosgene and perchloromethyl mercaptan - Google Patents [patents.google.com]

- 5. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiophosgene: - An overview [moltuslab.com]

- 7. fishersci.com [fishersci.com]

- 8. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]

- 9. nj.gov [nj.gov]

Physical and chemical properties of C2F6S2

An In-Depth Technical Guide to the Physicochemical Properties of Bis(trifluoromethyl) disulfide (C₂F₆S₂)

Introduction: Beyond the Formula

The molecular formula C₂F₆S₂ primarily designates bis(trifluoromethyl) disulfide, a compound of significant interest in synthetic chemistry. Historically utilized as a fumigant and an intermediate in the production of triflic acid, its modern role has pivoted towards being a premier reagent for introducing the trifluoromethylthio (-SCF₃) group into organic molecules.[1][2] The -SCF₃ moiety is highly valued in pharmaceutical and agrochemical design due to its strong electron-withdrawing nature and high lipophilicity, which can enhance a molecule's cell membrane permeability, metabolic stability, and overall bioactivity.[2] This guide provides a detailed exploration of the core physical, chemical, and spectroscopic properties of bis(trifluoromethyl) disulfide, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Bonding

The structure of bis(trifluoromethyl) disulfide (CF₃SSCF₃) has been precisely determined using gas electron diffraction, revealing key insights into its geometry and the nature of its chemical bonds.[3] The molecule adopts a non-planar conformation, characteristic of disulfides, with a notable dihedral angle between the two C-S-S planes.

A study by Beagley, et al., provides the following structural parameters:[3]

-

Bond Lengths (rɡ): The carbon-sulfur (C–S) bond length of 1.835 Å is relatively standard, while the sulfur-sulfur (S–S) bond, at 2.030 Å, is longer than in many simple alkyl disulfides.[3] This elongation can be attributed to the repulsive forces between the lone pairs on the adjacent sulfur atoms and the strong electron-withdrawing effect of the trifluoromethyl groups, which weakens the S-S bond. The carbon-fluorine (C–F) bond length is 1.333 Å.[3]

-

Bond Angles (∠α): The S–S–C bond angle is 101.6°, and the F–C–F angle is 108.3°.[3]

-

Dihedral Angle: The molecule exhibits a C–S–S–C dihedral angle of 104.4°.[3]

The CF₃ groups are oriented in a staggered conformation, with their axes tilted approximately 5.0° away from the C–S bonds.[3] This geometry minimizes steric hindrance and electronic repulsion within the molecule.

Figure 2: Proposed EI-MS Fragmentation Pathway for CF₃SSCF₃.

Chemical Reactivity and Applications

The reactivity of bis(trifluoromethyl) disulfide is dominated by the chemistry of its disulfide bridge. The strong electron-withdrawing nature of the CF₃ groups polarizes and weakens the S–S bond, making it susceptible to cleavage under various conditions. [2]

Cleavage of the Disulfide Bond

The S-S bond can be cleaved homolytically to generate two trifluoromethylthiyl radicals (CF₃S•) or heterolytically via nucleophilic or electrophilic attack.

-

Radical Reactions: Photochemical or thermal initiation, as well as metal catalysis, can generate CF₃S• radicals. These radicals can then participate in various addition and substitution reactions. [2][4]* Nucleophilic & Electrophilic Reactions: The compound serves as an excellent electrophilic trifluoromethylthiolating agent, reacting with a wide range of nucleophiles. [4]

Application in Trifluoromethylthiolation Reactions

A primary application is the copper-catalyzed cross-coupling with boronic acids to form aryl-SCF₃ compounds. [4]This reaction is highly valuable for synthesizing pharmaceutically relevant molecules. The proposed mechanism involves the oxidative addition of a Cu(I) catalyst to the disulfide bond, followed by transmetalation with the boronic acid and reductive elimination to yield the product.

Experimental Protocols

Ex-Situ Generation and Application in Cu-Catalyzed Cross-Coupling

Due to the high toxicity and volatility of bis(trifluoromethyl) disulfide, modern protocols favor its ex-situ generation and immediate use in a tandem reaction. The following protocol is adapted from a procedure by Kolodiazhnaia, et al., which utilizes the readily available Langlois reagent (sodium trifluoromethanesulfinate). [4] CAUTION: This procedure involves a highly toxic gas and must be performed in a certified, high-performance fume hood or a glovebox. All appropriate personal protective equipment (PPE), including a full-face respirator, impervious gloves, and a lab coat, must be worn.

Workflow Diagram:

Figure 3: Workflow for Safe Ex-Situ Generation and Use of CF₃SSCF₃.

Step-by-Step Methodology: This protocol is intended for informational purposes and should be adapted and risk-assessed by a qualified chemist for specific laboratory conditions.

-

Apparatus Setup: Assemble a two-chamber reactor system. Chamber A (gas generation) is charged with the Langlois reagent (CF₃SO₂Na, 1.0 equiv) and a magnetic stir bar. Chamber B (reaction) is charged with the aryl boronic acid (0.5 equiv), a copper catalyst (e.g., Cu(OAc)₂, 25 mol%), and a base (e.g., K₂CO₃) in a suitable solvent like DMSO. [4]2. Reagent Preparation: In a separate vial, dissolve triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile (MeCN).

-

Gas Generation: Add the PPh₃/NBS solution to Chamber A. Seal the system and heat Chamber A to approximately 40°C with vigorous stirring. This initiates the conversion of the Langlois reagent into volatile bis(trifluoromethyl) disulfide gas.

-

Tandem Reaction: The generated CF₃SSCF₃ gas is transferred via a cannula or integrated tube into the reaction mixture in Chamber B, which is heated to 100°C. [4]5. Reaction Monitoring: The progress of the reaction in Chamber B is monitored by standard techniques such as TLC, GC-MS, or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with an appropriate organic solvent, washed with water, and dried. The crude product is then purified by column chromatography to yield the desired aryl-SCF₃ compound.

Safety, Handling, and Toxicology

Bis(trifluoromethyl) disulfide is extremely toxic and poses a severe inhalation hazard. It is classified as a powerful pulmonary agent capable of causing severe pulmonary edema. [1]

-

Acute Toxicity: The 4-hour inhalation LC₅₀ in rats is reported as 730 ppb. [5]* Personal Protective Equipment (PPE): Work must be conducted in a high-efficiency fume hood or glovebox. Impervious gloves, a flame-retardant lab coat, and tightly fitting safety goggles are mandatory. A full-face respirator with an appropriate cartridge is required if there is any risk of exposure. [6]* Handling: Due to its volatility (B.P. 35°C), it should be handled as a toxic gas. Use in a closed system whenever possible. Avoid contact with skin and eyes. Take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. Protect from sunlight.

-

Incompatibilities: Avoid contact with strong oxidizing agents, alkali metals, and finely divided metals (e.g., Al, Mg, Zn). [5]* Decomposition: When heated to decomposition, it emits highly toxic fumes of fluorine and sulfur oxides (SOx). [7]

Conclusion

Bis(trifluoromethyl) disulfide is a potent and versatile reagent with a well-defined set of physicochemical properties. While its extreme toxicity necessitates stringent handling protocols, its efficacy as a trifluoromethylthiolating agent ensures its continued importance in modern synthetic chemistry, particularly in the development of new pharmaceuticals and agrochemicals. The evolution from direct handling to safer ex-situ generation techniques represents a significant advancement, enabling chemists to harness its unique reactivity while mitigating risk. A thorough understanding of its structure, spectroscopic signatures, and reactivity, as outlined in this guide, is essential for its safe and effective application in research and development.

References

-

Beagley, B., Mott, G., & Roszondai, B. (1982). Molecular structure of bis(trifluoromethyl)disulphide by gas electron diffraction. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 78(10), 1837-1844. [Link]

-

NIST. (n.d.). Disulfide, bis(trifluoromethyl). In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved January 10, 2026, from [Link]

-

Kolodiazhnaia, J. V., Gudmundsson, H. G., Pedersen, S. S., & Skrydstrup, T. (2023). Ex-Situ Generation of Bis(trifluoromethyl)disulfide and Applications to Trifluoromethylthiolation Reactions. European Journal of Organic Chemistry, 26(44), e202300843. [Link]

-

ChemSynthesis. (n.d.). bis(trifluoromethyl) disulfide. Retrieved January 10, 2026, from [Link]

-

Beagley, B., & Roszondai, B. (1982). Molecular structure of bis(trifluoromethyl)disulphide by gas electron diffraction. Journal of the Chemical Society, Faraday Transactions 2, 78, 1837-1844. [Link]

-

Wikipedia contributors. (n.d.). Bis(trifluoromethyl) disulfide. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2026, from [Link]

-

Lookchem. (n.d.). Cas 372-64-5, this compound. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). Bis(trifluoromethyl) disulfide. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 10, 2026, from [Link]

-

Kolodiazhnaia, J. V., Gudmundsson, H. G., Pedersen, S. S., & Skrydstrup, T. (2023). Ex‐Situ Generation of this compound and Applications to Trifluoromethylthiolation Reactions. ResearchGate. [Link]

-

Cheméo. (n.d.). Chemical Properties of Disulfide, bis(trifluoromethyl) (CAS 372-64-5). Retrieved January 10, 2026, from [Link]

-

ChemSynthesis. (n.d.). bis(trifluoromethyl) disulfide. Retrieved January 10, 2026, from [Link]

-

Lookchem. (n.d.). This compound(372-64-5). Retrieved January 10, 2026, from [Link]

Sources

- 1. Bis(trifluoromethyl) disulfide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Molecular structure of bis(trifluoromethyl)disulphide by gas electron diffraction - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Theoretical Study of Bis(trifluoromethyl)disulfide Reactivity

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bis(trifluoromethyl)disulfide, (CF₃S)₂, is a pivotal reagent in modern organic and medicinal chemistry, serving as a key source for the trifluoromethylthio (SCF₃) group. The introduction of the SCF₃ moiety into drug candidates can significantly enhance their metabolic stability, lipophilicity, and overall pharmacokinetic profile. Understanding the underlying principles of (CF₃S)₂ reactivity is therefore paramount for its effective and predictable application. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the reactivity of this compound. Rather than merely presenting data, this guide elucidates the causality behind computational choices, outlines self-validating protocols, and synthesizes insights from experimental data and analogous systems to build a robust framework for studying this unique molecule.

Introduction: The "Why" and "How" of Theoretical Investigation

This compound ((CF₃S)₂) is a volatile and toxic liquid that serves as a potent electrophilic trifluoromethylthiolating agent.[1] Its utility stems from the unique properties imparted by the SCF₃ group, which is highly sought after in pharmaceutical and agrochemical development. The reactivity of (CF₃S)₂ is multifaceted, capable of participating in radical, nucleophilic, and electrophilic pathways. A deep, quantitative understanding of these reaction channels is essential for optimizing reaction conditions and predicting outcomes, particularly in complex molecular environments.

While empirical studies provide invaluable data, theoretical and computational chemistry offers a powerful lens to probe the transient and often elusive details of reaction mechanisms. By modeling the electronic structure, bond energies, and reaction energy profiles, we can gain predictive power and rationally design new synthetic methodologies. This guide details the theoretical framework for dissecting the reactivity of (CF₃S)₂, focusing on the core principles that govern its behavior.

Molecular Structure: The Experimental Benchmark for Theory

Before any theoretical prediction of reactivity can be trusted, the chosen computational model must first demonstrate its ability to accurately reproduce known physical properties. The most fundamental benchmark is the molecule's ground-state geometry. The gas-phase structure of this compound has been precisely determined by electron diffraction, providing a set of high-quality experimental values for bond lengths and angles.[2]

Any valid theoretical protocol must be able to calculate this structure with minimal deviation. The strong agreement between calculated and experimental geometries serves as the first pillar of a self-validating system, building confidence in the model's ability to describe more complex phenomena like transition states.

Table 1: Comparison of Experimental and Typical High-Level Calculated Geometries of this compound

| Parameter | Experimental Value (Gas Electron Diffraction)[2] | Target for a Validated Computational Model |

| S–S Bond Length (r(S–S)) | 2.030 (5) Å | ~2.03 ± 0.02 Å |

| C–S Bond Length (r(C–S)) | 1.835 (5) Å | ~1.84 ± 0.02 Å |

| C–F Bond Length (r(C–F)) | 1.333 (2) Å | ~1.33 ± 0.01 Å |

| S–S–C Bond Angle (∠SSC) | 101.6 (0.6)° | ~101.6 ± 1.0° |

| F–C–F Bond Angle (∠FCF) | 108.3 (0.3)° | ~108.3 ± 0.5° |

| C–S–S–C Dihedral Angle | 104.4 (4.0)° | ~104.4 ± 3.0° |

Note: The parenthetical values in the experimental data represent the standard deviation (2σ). A reliable computational model, typically employing Density Functional Theory (DFT) with a suitable functional (e.g., M06-2X, ωB97X-D) and basis set (e.g., 6-311+G(d,p) or larger), should reproduce these values within the specified target ranges.

Key Reactivity Paradigms: A Computational Dissection

The reactivity of (CF₃S)₂ can be understood by theoretically probing three key areas: the strength of its central sulfur-sulfur bond, its electronic landscape (which dictates where it is attacked), and the energy profiles of its reactions.

3.1 Homolytic S–S Bond Cleavage and the Nature of the •SCF₃ Radical

The homolytic cleavage of the S–S bond generates two trifluoromethylthiyl radicals (•SCF₃). This pathway is fundamental to many radical-mediated trifluoromethylthiolation reactions. The energy required for this process is the Bond Dissociation Energy (BDE), a critical thermodynamic parameter that dictates the feasibility of radical initiation.

-

Geometry Optimization of Parent Molecule:

-

Perform a full geometry optimization and frequency calculation for the parent (CF₃S)₂ molecule using a selected DFT functional (e.g., M06-2X) and a sufficiently large basis set (e.g., def2-TZVP).

-

Confirm the structure is a true minimum by ensuring there are no imaginary frequencies.

-

Extract the final electronic energy including the zero-point vibrational energy (ZPVE) correction. This is E((CF₃S)₂).

-

-

Geometry Optimization of the Radical Fragment:

-

Perform a full geometry optimization and frequency calculation for the •SCF₃ radical fragment using the same level of theory. Note that this is an open-shell calculation.

-

Confirm the structure is a true minimum and extract the final electronic energy including ZPVE correction. This is E(•SCF₃).

-

-

BDE Calculation:

-

The BDE at 0 K is calculated as: BDE₀ = [2 * E(•SCF₃)] - E((CF₃S)₂)

-

To obtain the bond dissociation enthalpy (BDE) at 298 K, thermal enthalpy corrections from the frequency calculations must be added to the electronic energies.

-

Caption: Workflow for calculating the S-S bond dissociation energy (BDE).

While specific high-level calculations for (CF₃S)₂ are not broadly published, we can contextualize its expected BDE by comparing it to other disulfides. The strong electron-withdrawing nature of the CF₃ groups is expected to significantly influence the S-S bond strength relative to simpler alkyl disulfides.

Table 2: Calculated S–S Bond Dissociation Energies for Various Disulfides

| Disulfide (R-S-S-R) | R Group | Calculated BDE (kcal/mol) | Reference / Method |

| H₂S₂ | Hydrogen | 69.9 | G3 |

| (CH₃)₂S₂ | Methyl | 73.8 | G3 |

| (t-Bu)₂S₂ | tert-Butyl | 64.7 | G3 |

| (Ph)₂S₂ | Phenyl | 55.0 | G3 |

| (CF₃)₂S₂ | Trifluoromethyl | (To be determined) | (Predicted using DFT) |

Data for H, Me, t-Bu, and Ph disulfides adapted from DFT studies on disulfide BDEs.[3]

The resulting •SCF₃ radical is a key intermediate. Computational studies on the analogous •CF₃ radical have shown it to be decidedly electrophilic due to the powerful inductive effect of the fluorine atoms lowering its singly occupied molecular orbital (SOMO) energy.[4] This makes the radical susceptible to attack by electron-rich species. A similar FMO analysis of the •SCF₃ radical is expected to show a low-lying SOMO, explaining its observed electrophilic character in many reactions.

3.2 Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

FMO theory is a cornerstone of reactivity prediction. It posits that chemical reactions are often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile).

For (CF₃S)₂, we can predict the primary sites of attack by examining its electronic landscape:

-

HOMO: The HOMO is expected to be localized on the lone pairs of the sulfur atoms. This represents the most available electrons and thus the site of electrophilic attack .

-

LUMO: The LUMO is predicted to be the antibonding σ* orbital of the S–S bond (σ*S-S). This is the most accessible empty orbital and represents the site of nucleophilic attack . An incoming nucleophile will donate electron density into this orbital, leading to the cleavage of the S–S bond.

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For (CF₃S)₂, it would show electron-deficient (blue) regions around the sulfur atoms due to the inductive pull of the CF₃ groups, making them susceptible to nucleophilic attack, and electron-rich (red) regions around the fluorine atoms.

Caption: Frontier Molecular Orbital (FMO) interactions predicting reactivity.

3.3 Reaction Pathway Analysis

Beyond static properties, computational chemistry allows for the exploration of entire reaction pathways, including the calculation of activation energies (ΔG‡) which govern reaction rates.

-

Define Reactants: Create a system containing (CF₃S)₂ and a model nucleophile (e.g., F⁻, OH⁻).

-

Locate Transition State (TS):

-

Perform a transition state search calculation (e.g., using the Berny algorithm) starting from an initial guess of the TS geometry. The goal is to find the saddle point on the potential energy surface connecting reactants and products.

-

A true TS is confirmed by a frequency calculation that yields exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

From the confirmed TS, run an IRC calculation in both the forward and reverse directions.

-

This traces the minimum energy path from the TS down to the reactant and product energy wells, confirming that the located TS correctly connects the desired species.

-

-

Construct Energy Profile:

-

Perform geometry optimizations and frequency calculations on the located reactants and products.

-

Calculate the relative Gibbs free energies (ΔG) of the reactants, TS, and products to construct the reaction energy profile. The activation energy is the ΔG difference between the reactants and the TS.

-

Caption: A generic reaction energy profile for nucleophilic attack on (CF₃S)₂.

Conclusion and Future Outlook

This guide has outlined a robust theoretical framework for investigating the reactivity of this compound. By anchoring computational models to experimental geometric data, a trustworthy foundation can be built. From this foundation, critical thermodynamic and kinetic parameters—such as the S–S bond dissociation energy, the nature of the frontier molecular orbitals, and the activation barriers for key reaction pathways—can be determined. These theoretical insights are indispensable for rationalizing observed reactivity and for the predictive design of new reagents and synthetic transformations in drug development.

While the principles and protocols described here are well-established, a dedicated and comprehensive computational study applying these methods specifically to (CF₃S)₂ would be a valuable contribution to the field, providing benchmark energetic data that can further empower chemists in their use of this important molecule.

References

-

Marsden, C. J., & Beagley, B. (1981). Molecular structure of bis(trifluoromethyl)disulphide by gas electron diffraction. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 77, 2213-2221. [Link]

-

PubChem. (n.d.). Bis(trifluoromethyl) disulfide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Bis(trifluoromethyl) disulfide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Shih, M. L., & Smith, J. R. (1989). Analytical Method Development and In Vivo and In Vitro Exposure Studies of Bis-(Trifluoromethyl) Disulfide. Defense Technical Information Center. [Link]

-

Zhu, J., & Liang, Y. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. Communications Chemistry, 7(1), 1-8. [Link]

-

Yang, Z., et al. (2016). Density functional theory calculations on S–S bond dissociation energies of disulfides. Computational and Theoretical Chemistry, 1093, 45-51. [Link]

-

Jursic, B. (1997). Computation of bond dissociation energy for sulfides and disulfides with ab initio and density functional theory methods. International Journal of Quantum Chemistry, 65(5), 841-848. [Link]

-

Gaudel-Siri, A., Siri, D., & Tordo, P. (2006). Homolysis of N-alkoxyamines: a computational study. ChemPhysChem, 7(2), 430-438. [Link]

-

Rauk, A., & Armstrong, D. A. (2000). S-S and S-H Bond Dissociation Enthalpies in RSH and RSSH Compounds. What Is the Role of the S-S π*− n S Interaction? The Journal of Physical Chemistry A, 104(23), 5537-5544. [Link]

-

Chemistry LibreTexts. (2023). 10.3: Nucleophilic and Electrophilic Addition and Abstraction. [Link]

-

Räsänen, M., et al. (2020). Ex‐Situ Generation of this compound and Applications to Trifluoromethylthiolation Reactions. European Journal of Organic Chemistry, 2020(38), 6149-6153. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular structure of bis(trifluoromethyl)disulphide by gas electron diffraction - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Investigation of S-S Bond Cleavage in Bis(trifluoromethyl)disulfide (CF₃SSCF₃)

Preamble: The Strategic Importance of the Trifluoromethylthiol Moiety

In the landscape of modern drug discovery and materials science, the trifluoromethylthiol (SCF₃) group has emerged as a privileged functional motif. Its potent combination of high electronegativity, metabolic stability, and significant lipophilicity makes it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Bis(trifluoromethyl)disulfide, often abbreviated as TFD, is a key reagent for introducing this powerful group.[1][3] Understanding the fundamental chemistry of its central sulfur-sulfur bond—specifically, the energy and mechanism of its cleavage—is paramount for controlling trifluoromethylthiolation reactions and designing novel chemical entities.

This technical guide provides a comprehensive, field-proven framework for investigating the homolytic cleavage of the S-S bond in TFD using modern computational chemistry techniques. We will move beyond a simple recitation of steps to explain the underlying causality for each methodological choice, ensuring a robust and self-validating computational protocol.

The Theoretical Foundation: Why Computational Chemistry?

Direct experimental measurement of bond dissociation energies (BDEs) can be challenging, particularly for volatile and toxic compounds like TFD.[3] Computational chemistry, specifically methods rooted in quantum mechanics, offers a powerful, safe, and cost-effective alternative for elucidating the energetics and mechanisms of chemical reactions.[4][5]

For the S-S bond cleavage in TFD, we are primarily interested in the homolytic pathway, which generates two trifluoromethylthiyl radicals (CF₃S•). This process is fundamental to its use in radical trifluoromethylthiolation reactions.[1] Our computational approach will therefore be designed to accurately model this open-shell singlet-to-triplet transition and calculate the associated BDE.

Choosing the Right Tool: The Primacy of Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) provides the optimal balance between computational expense and quantum mechanical accuracy.[6][7] Unlike more computationally demanding wavefunction-based methods, DFT is well-suited for the geometry optimization and energy calculations required. The selection of an appropriate functional is critical, especially for sulfur-containing compounds where electron correlation effects can be significant.[8][9]

Our protocol recommends a hybrid meta-GGA functional, such as M06-2X , which is well-parameterized for main-group thermochemistry and non-covalent interactions, providing reliable energy predictions. For the basis set, we advocate for a triple-zeta quality set with polarization and diffuse functions, such as 6-311+G(d,p) , to accurately describe the electron density around the electronegative fluorine and lone-pair-rich sulfur atoms.

A Validated Computational Workflow for S-S Bond Cleavage

The following protocol outlines a self-validating workflow for calculating the S-S bond dissociation energy. Each step includes internal checks to ensure the integrity of the results.

Step 1: Ground State Geometry Optimization and Verification

The first step is to determine the most stable three-dimensional structure of the TFD molecule.

-

Protocol:

-

Construct an initial guess for the TFD structure. Experimental data, such as that from gas electron diffraction, can provide an excellent starting point for bond lengths and angles.[10]

-

Perform a full geometry optimization using the selected DFT functional and basis set (e.g., M06-2X/6-311+G(d,p)). This calculation minimizes the energy of the molecule with respect to all atomic coordinates.

-

Following optimization, perform a vibrational frequency calculation at the same level of theory.

-

-

Trustworthiness Check: A successful optimization is confirmed when the frequency calculation yields zero imaginary frequencies. This proves that the optimized structure is a true local minimum on the potential energy surface.

Step 2: Optimization of the Product Radical Species

To calculate the BDE, we need the energy of the resulting radical fragments.

-

Protocol:

-

Create a model of the trifluoromethylthiyl radical (CF₃S•).

-

Perform a full geometry optimization and subsequent frequency calculation using an unrestricted DFT formalism (e.g., UM06-2X/6-311+G(d,p)) to properly handle the unpaired electron.

-

-

Trustworthiness Check: The frequency calculation for the radical should also yield zero imaginary frequencies. The output should be inspected to confirm the spin state is a doublet (S=1/2).

Step 3: Simulating Bond Dissociation via Potential Energy Surface (PES) Scan

This is the core calculation for determining the BDE. We will systematically stretch the S-S bond and calculate the energy at each point.

-

Protocol:

-

Using the optimized TFD geometry from Step 1, define the S-S bond distance as the reaction coordinate.

-

Initiate a "relaxed" PES scan. This involves incrementally increasing the S-S bond length (e.g., in steps of 0.1 Å) from its equilibrium value to a point where the bond is clearly broken (e.g., ~5.0 Å). At each step, the rest of the molecular geometry is allowed to relax to its minimum energy configuration.

-

Plot the resulting energy (E) as a function of the S-S bond distance (r). The curve should plateau at a large separation, representing the combined energy of the two non-interacting CF₃S• radicals.

-

-

Expert Insight: This method is preferable to simply subtracting energies from separate optimizations because it provides a more complete picture of the dissociation process and helps to avoid convergence issues.

The computational workflow is visualized in the diagram below.

Caption: Homolytic cleavage of the S-S bond in this compound.

Implications for Researchers and Drug Development

A computationally derived, accurate BDE for the S-S bond in TFD is of immense practical value.

-

Reaction Condition Optimization: Knowing the energy required to cleave the S-S bond helps chemists select appropriate conditions (thermal, photochemical) to initiate trifluoromethylthiolation reactions, minimizing side reactions and improving yields. [1]2. Predictive Mechanistic Insight: This computational model can be extended to study how different substituents on related disulfide scaffolds would alter the S-S bond strength, enabling the rational design of new trifluoromethylthiolating reagents with tailored reactivity.

-

Informing Drug Design: The stability of the SCF₃ group is a key asset in drug development. [2]Understanding the strength of the S-S bond from which it is often delivered provides a baseline for evaluating the stability of potential drug candidates containing this moiety under physiological conditions where redox processes can occur. [11] By integrating this robust computational workflow, researchers can gain profound insights into the fundamental chemistry of TFD, accelerating innovation in both synthetic methodology and the development of next-generation pharmaceuticals and materials.

References

-

Wikipedia. (2024, November 26). Phosgene. Retrieved January 10, 2026, from [Link]

-

Gudmundsson, K. S., & Skrydstrup, T. (2023). Ex‐Situ Generation of this compound and Applications to Trifluoromethylthiolation Reactions. European Journal of Organic Chemistry, 26(48), e202300843. [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]

-

Shih, M. L., & Smith, J. R. (1991). Analytical Method Development and In Vivo and In Vitro Exposure Studies of Bis-(Trifluoromethyl) Disulfide. Defense Technical Information Center. [Link]

-

Hwang, M. J., et al. (2024). Recent Advances in Simulation Software and Force Fields: Their Importance in Theoretical and Computational Chemistry and Biophysics. The Journal of Physical Chemistry B. [Link]

-

Frau, J., & Elshakre, M. E. (2018). Application of an approximate density-functional method to sulfur containing compounds. Journal of Molecular Modeling, 24(11), 309. [Link]

-